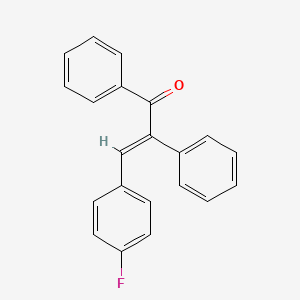
3-(4-Fluorophenyl)-1,2-diphenyl-2-propen-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Fluorocinnamic acid is a chemical compound with the molecular formula C~9~H~7~FO~2~ . It belongs to the class of cinnamic acids and features a 4-fluorophenyl group attached to the propenoic acid backbone. The compound exhibits both aromatic and unsaturated characteristics.
Synthesis Analysis
The synthesis of 4-Fluorocinnamic acid involves various methods, including Knoevenagel condensation between 4-fluorobenzaldehyde and benzaldehyde in the presence of a base. This reaction leads to the formation of the α,β-unsaturated ketone structure. The product can then be acidified to yield the final compound.
Molecular Structure Analysis
The molecular structure of 4-Fluorocinnamic acid consists of a central propenoic acid (α,β-unsaturated carboxylic acid) unit with a 4-fluorophenyl group attached to one end and a phenyl group attached to the other. The compound’s planar structure allows for resonance stabilization within the conjugated system.
Chemical Reactions Analysis
Acid-Base Reactions : 4-Fluorocinnamic acid can undergo acid-base reactions due to its carboxylic acid functionality. It reacts with bases to form salts (e.g., sodium or potassium salts).
Esterification : By reacting with alcohols, 4-Fluorocinnamic acid can form esters. For example, treatment with methanol yields methyl 4-fluorocinnamate.
Reduction : Reduction of the carbonyl group can lead to the corresponding alcohol derivative.
Physical And Chemical Properties Analysis
- Physical State : Solid at room temperature.
- Molecular Weight : Approximately 166.15 g/mol.
- Melting Point : Varies based on crystalline form.
- Solubility : Soluble in organic solvents (e.g., acetone, ethanol) but sparingly soluble in water.
科学研究应用
Fluorescent Sensors and Optical Properties
One study outlines the development of a heteroatom-containing organic fluorophore demonstrating aggregation-induced emission (AIE) and intramolecular charge transfer (ICT) effects. This compound, exhibiting reversible fluorescence upon protonation and deprotonation, serves as a potent fluorescent pH sensor and chemosensor for detecting acidic and basic organic vapors (Yang et al., 2013). Another investigation presents a bipolar phenanthroimidazole derivative showing high efficiency and low efficiency roll-off in green and orange-red phosphorescent OLEDs, hinting at the potential of similar compounds in optoelectronic applications (Liu et al., 2016).
Molecular Structure and Spectroscopic Analysis
Research focusing on the molecular structure, FT-IR, and computational analysis of (E)-3-(4-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one provides insights into the electronic transitions, stability, and hyperpolarizability of such compounds, laying groundwork for their application in nonlinear optics (Najiya et al., 2014). Similarly, a study on optical absorption and quantum-chemical simulations of novel fluoro derivatives of pyrazoloquinoline contributes to understanding their optical properties and potential use in fluorescence applications (Brik et al., 2010).
Chemical Synthesis and Reactions
Investigations into carbon-fluorine bond formation via a five-coordinate fluoro complex of Ruthenium(II) highlight the synthetic potential of fluoroarenes and their derivatives in organic synthesis, providing a pathway for the development of new chemical reactions and materials (Barthazy et al., 1999). Moreover, a study on the synthesis and characterization of 3,4-diphenylmaleimide copolymers that exhibit orange to red photoluminescence and electroluminescence expands the utility of similar fluorophenyl compounds in the creation of photoluminescent materials with potential applications in optoelectronics and sensor technologies (Chan et al., 2006).
安全和危害
- Air Sensitivity : 4-Fluorocinnamic acid is sensitive to air and should be stored under inert gas.
- Handling Precautions : Avoid inhalation, skin contact, and ingestion. Use appropriate protective equipment.
- Toxicity : Limited data available; handle with care.
未来方向
Research on 4-Fluorocinnamic acid should focus on:
- Biological Activity : Investigate its potential as an antimicrobial, anticancer, or anti-inflammatory agent.
- Synthetic Applications : Explore its use as a building block for novel compounds.
- Structural Modifications : Design derivatives with improved properties.
属性
IUPAC Name |
(E)-3-(4-fluorophenyl)-1,2-diphenylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FO/c22-19-13-11-16(12-14-19)15-20(17-7-3-1-4-8-17)21(23)18-9-5-2-6-10-18/h1-15H/b20-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKIKWBGOHFTJEG-HMMYKYKNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC2=CC=C(C=C2)F)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C\C2=CC=C(C=C2)F)/C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluorophenyl)-1,2-diphenyl-2-propen-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

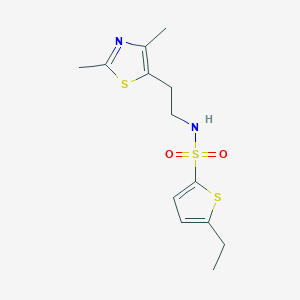
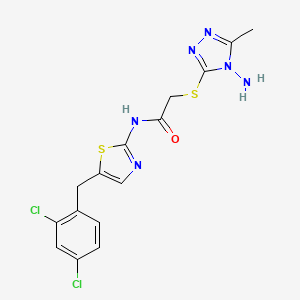
![N-methyl-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2918523.png)
![3-[4-(5-Methylpyrimidin-2-yl)oxypiperidine-1-carbonyl]benzonitrile](/img/structure/B2918524.png)
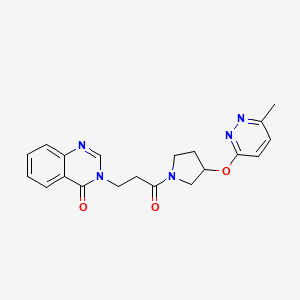
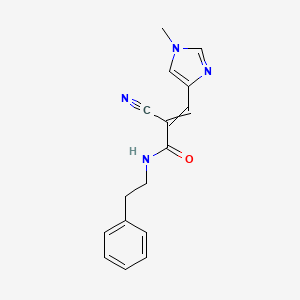
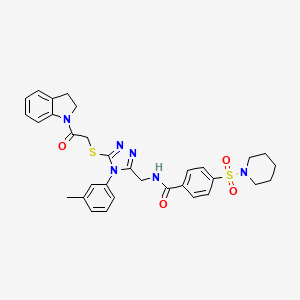
![2-cyano-3-[4-(difluoromethoxy)phenyl]-N-(3-sulfamoylphenyl)prop-2-enamide](/img/structure/B2918532.png)
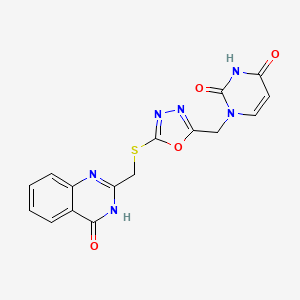
![2-(benzo[d][1,3]dioxol-5-yloxy)-1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)propan-1-one](/img/structure/B2918537.png)
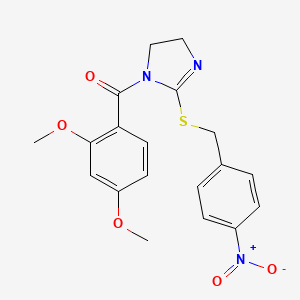
![N-(4-chlorophenyl)-2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2918539.png)
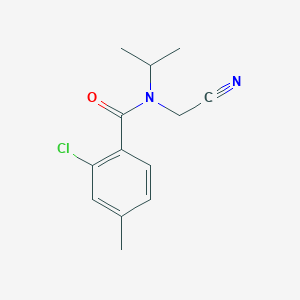
![N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2918541.png)